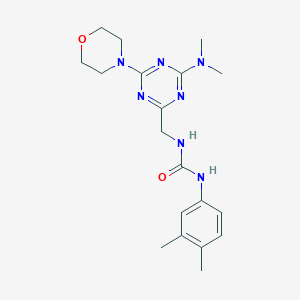
1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea is a useful research compound. Its molecular formula is C19H27N7O2 and its molecular weight is 385.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H20N6O
- Molecular Weight : Approximately 304.36 g/mol
The presence of a triazine ring , a dimethylamino group , and a morpholino substituent suggests significant interactions with various biological targets.
Anticancer Properties
Research indicates that compounds with similar structures exhibit notable anticancer activities. The triazine core is known for its ability to inhibit key enzymes involved in cancer progression. For instance, studies have shown that derivatives of triazine can act as inhibitors of thioredoxin reductase (TrxR), an important target in cancer therapy. Inhibition of TrxR can lead to increased oxidative stress in cancer cells, promoting apoptosis .
Table 1: Summary of Anticancer Activity
| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | TrxR | TBD | Induces oxidative stress |
| Ethaselen | TrxR | 0.060 ± 0.002 | Selective antitumor effect |
| Carmustine | DNA cross-linking agent | High toxicity | Limited clinical use |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. G-protein-coupled receptors (GPCRs) play a crucial role in mediating inflammatory responses. Compounds similar to this triazine derivative have been identified as GPCR antagonists, suggesting potential therapeutic applications in treating chronic inflammatory diseases.
Case Study: GPCR Antagonism
A study demonstrated that compounds structurally related to the triazine derivative effectively inhibited the activation of inflammatory pathways mediated by GPCRs. This inhibition could lead to reduced symptoms in conditions such as rheumatoid arthritis and asthma.
The proposed mechanism by which this compound exerts its biological effects involves several interactions:
- Binding Affinity : The dimethylamino and morpholino groups enhance the binding affinity to biological targets.
- Hydrogen Bonding : The triazine ring facilitates hydrogen bonding with enzymes or receptors.
- Electrostatic Interactions : These interactions can stabilize the complex formed between the compound and its target.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds.
Table 2: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-(dimethylamino)-6-morpholino-1,3,5-triazine) | Triazine core with morpholine | Anticancer | Specificity towards TrxR |
| N-(4-(dimethylamino)-phenyl)acetamide | Aromatic substitution | Analgesic properties | No triazine core |
| N-(4-(diethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl) | Diethylamino group | Varies based on substitution | Different pharmacokinetics |
属性
IUPAC Name |
1-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O2/c1-13-5-6-15(11-14(13)2)21-19(27)20-12-16-22-17(25(3)4)24-18(23-16)26-7-9-28-10-8-26/h5-6,11H,7-10,12H2,1-4H3,(H2,20,21,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGZUXGGHNROJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













